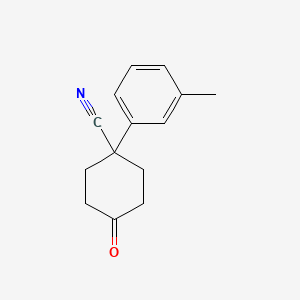

4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile

Beschreibung

Significance of Cyclohexanecarbonitrile (B123593) Derivatives in Contemporary Chemical Science

Cyclohexanecarbonitrile and its derivatives are recognized as crucial intermediates in the chemical and pharmaceutical industries. rsc.orgscirp.org These compounds are foundational for the synthesis of a wide array of more complex molecules, including pharmaceuticals and phytoeffectors (compounds that affect plant growth). scirp.org The development of efficient, high-yield, and environmentally friendly methods for synthesizing cyclohexanecarbonitrile derivatives, such as one-pot processes starting from cyclohexanone (B45756), is an active area of research. scirp.orgrsc.orgscirp.org These synthetic advancements aim to improve atom economy and reduce waste, aligning with the principles of green chemistry. scirp.orgscirp.org

Overview of Key Functional Groups and Their Research Implications within 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile

The chemical behavior and research interest in this compound are largely dictated by its three key functional groups: the 4-oxo group, the nitrile group, and the m-tolyl group.

The 4-Oxo Group: The ketone functional group (C=O) at the 4-position of the cyclohexane (B81311) ring is a primary site of reactivity. The carbon atom of the carbonyl group is electrophilic, making it susceptible to nucleophilic attack. libretexts.org This reactivity allows for a variety of chemical transformations, including reductions to form alcohols, and condensation reactions. The presence of the oxo group is critical for building molecular complexity.

The Nitrile Group (-C≡N): The nitrile group is a versatile functional group in organic chemistry. wikipedia.org It is strongly polar and can participate in a variety of reactions. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. libretexts.org Nitriles can be hydrolyzed to carboxylic acids, reduced to amines, or react with organometallic reagents to form ketones. libretexts.org In medicinal chemistry, the nitrile group is often used to enhance a molecule's metabolic stability and can act as a bioisostere for other functional groups, such as carbonyls or halogens. researchgate.netnih.gov It can also form important hydrogen bonding interactions with biological targets. nih.gov

The m-Tolyl Group: The m-tolyl group (a methyl group at the meta position of a phenyl ring) influences the electronic properties and steric hindrance of the molecule. The methyl group is generally considered to be weakly electron-donating through an inductive effect, which can subtly modulate the reactivity of the attached cyclohexyl ring. libretexts.orgmasterorganicchemistry.com The position of the methyl group (meta) also has specific implications for the orientation of further reactions, should the aromatic ring be involved.

The combination of these functional groups in a single molecule provides a platform for diverse synthetic modifications, making it a valuable building block in organic synthesis. chem960.com

Historical Context and Evolution of Research on Related Oxo-cyclohexanecarbonitrile Structures

Research into cyclohexanone derivatives and their conversion to valuable products has a long history. Early methods for producing cyclohexanecarbonitriles often involved substitution reactions that were inefficient and produced numerous side products. rsc.org Over time, more sophisticated and controlled synthetic routes have been developed. For instance, the synthesis of cyclohexanecarbonitrile from cyclohexanone via a multi-step one-pot process highlights the evolution towards more efficient and greener chemical manufacturing. scirp.orgscirp.org

The study of related oxo-cyclohexenyl complexes has also provided insights into the reactivity of the cyclohexanone ring system. For example, research on the synthesis and reactivity of 4-oxo-η³-cyclohexenyl molybdenum complexes has demonstrated the stereoselective reactions of the enolate derived from the oxo-group. rsc.org While not directly involving this compound, these studies contribute to the fundamental understanding of the chemical behavior of the oxo-cyclohexane scaffold.

Rationale for Focused Investigation of this compound

The focused investigation of this compound is driven by its potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. chem960.com The specific combination of its functional groups allows for a balance of reactivity and selectivity, which is highly desirable in targeted synthesis. chem960.com The presence of the m-tolyl group, in particular, allows for the exploration of how aromatic substitution patterns influence the properties and potential applications of the final products. The ability to perform a variety of chemical transformations at the oxo and nitrile positions makes this compound a valuable tool for creating diverse molecular architectures.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-3-2-4-12(9-11)14(10-15)7-5-13(16)6-8-14/h2-4,9H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCYDXANZMCSCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CCC(=O)CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503805 | |

| Record name | 1-(3-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73312-15-9 | |

| Record name | 1-(3-Methylphenyl)-4-oxocyclohexane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Oxo 1 M Tolyl Cyclohexanecarbonitrile

Established Synthetic Routes to Substituted Cyclohexanecarbonitriles

The construction of substituted cyclohexanecarbonitriles often relies on well-documented chemical transformations, including base-catalyzed condensations, decarboxylative couplings, and ozonolysis-based pathways.

Base-catalyzed condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. The aldol (B89426) condensation and related reactions provide a direct pathway to complex cyclic structures. pearson.commdpi.com

A plausible synthetic route to 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile involves the base-catalyzed condensation of cyclohexanone (B45756) with a suitable m-tolyl nitrile derivative. This approach is analogous to the well-known aldol-type condensation reactions where an enolate, generated from cyclohexanone in the presence of a base, acts as a nucleophile. pearson.comchegg.com The enolate would attack the carbonyl carbon of another cyclohexanone molecule in a typical aldol condensation. pearson.com For the synthesis of the target compound, a variation of this reaction would be required, potentially involving a Michael addition of an appropriate nucleophile to an α,β-unsaturated nitrile.

A related strategy involves the reaction of pre-formed cyclohexanecarbonitrile (B123593) with an alkylating or arylating agent. For instance, a patented process describes the addition of a Grignard reagent to a mixture of cyclohexanecarbonitrile and an alkylating agent in the presence of a secondary amine, which surprisingly leads to improved yields and reduced by-products. google.com This suggests a potential pathway where a tolyl-Grignard reagent could be coupled with a suitable cyclohexanone derivative.

The efficiency and selectivity of base-catalyzed condensation reactions are highly dependent on the reaction conditions. Key parameters that require careful optimization include the choice of base, solvent, temperature, and reaction time. numberanalytics.comrsc.org The strength and steric hindrance of the base can influence the regioselectivity of enolate formation. The temperature can affect the reaction rate and the stability of the products and intermediates. numberanalytics.com

For instance, in the aldol condensation of cyclohexanone and furfural (B47365), the use of rehydrated Mg/Al mixed oxides as a heterogeneous catalyst at 80 °C in a fixed-bed reactor has been shown to achieve 100% furfural conversion for over 55 hours. mdpi.com The optimization process for such reactions often involves a systematic investigation of these factors to maximize yield and purity while minimizing the formation of by-products, such as self-condensation products. mdpi.comnumberanalytics.com

Table 1: Factors Influencing Base-Catalyzed Condensation Reactions

| Parameter | Effect on Reaction | Reference |

| Base | Influences enolate formation and reaction rate. | pearson.com |

| Solvent | Affects solubility of reactants and stability of intermediates. | nih.gov |

| Temperature | Impacts reaction rate and product stability. | numberanalytics.com |

| Catalyst | Can improve reaction efficiency and selectivity. | mdpi.com |

Decarboxylative cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, using readily available carboxylic acids as coupling partners. nih.gov This strategy offers an alternative to traditional cross-coupling methods by extruding carbon dioxide as a benign byproduct. nih.gov In the context of synthesizing analogs, a decarboxylative approach could potentially be employed to introduce the m-tolyl group onto the cyclohexane (B81311) ring.

For example, copper-catalyzed decarboxylative coupling of aryl propiolic acids with sulfoximines has been developed for the synthesis of N-alkynylated sulfoximines. nih.gov The optimization of these reactions involves screening various catalysts, bases, additives, and solvents, with toluene (B28343) often proving to be an effective solvent. nih.gov A proposed mechanism involves the formation of a copper(II) intermediate from the carboxylic acid, followed by decarboxylation to an organocopper intermediate, which then reacts with the nucleophile. nih.gov While not a direct route to the target molecule, this methodology highlights a modern approach for creating key C-C bonds found in analogous structures.

Ozonolysis is a robust oxidative cleavage reaction that transforms alkenes and alkynes into carbonyl compounds. masterorganicchemistry.comwikipedia.org This method is particularly useful for the synthesis of cyclic ketones from corresponding cycloalkenes. masterorganicchemistry.comacs.org The reaction proceeds by treating the unsaturated compound with ozone, followed by a workup step that determines the final product. byjus.com Reductive workup, often using zinc dust or dimethyl sulfide, yields aldehydes or ketones, while oxidative workup produces carboxylic acids. byjus.com

For the synthesis of a 4-oxo-cyclohexanone derivative, a precursor cyclohexene (B86901) with a double bond at the appropriate position could be subjected to ozonolysis. The ozonolysis of cyclohexene, for instance, leads to the formation of a primary ozonide which then decomposes. acs.org This method is widely used in the synthesis of fine chemicals and natural products. numberanalytics.com

Table 2: Common Conditions for Ozonolysis Reactions

| Substrate | Conditions | Product | Reference |

| Alkene | 1. O₃, -78 °C2. Zn/H₂O or (CH₃)₂S | Aldehyde/Ketone | byjus.com |

| Alkene | 1. O₃, -78 °C2. H₂O₂ | Carboxylic Acid | byjus.com |

| Alkyne | 1. O₃2. H₂O | Carboxylic Acids | wikipedia.org |

Base-Catalyzed Condensation Approaches

Novel One-Pot Synthetic Procedures for the Cyclohexanecarbonitrile Core

Recent advancements in synthetic chemistry have focused on the development of one-pot procedures, which offer increased efficiency, reduced waste, and simplified purification processes. scirp.orgscirp.orgresearchgate.net Several one-pot methods have been developed for the synthesis of the cyclohexanecarbonitrile core, which could be adapted for the preparation of this compound. scirp.orgscirp.orgresearchgate.net

Multi-Step One-Pot Processes for High-Yielding Synthesis

While specific multi-step one-pot processes for the high-yield synthesis of this compound are not extensively detailed in publicly available literature, general principles from related syntheses can be extrapolated. A plausible and efficient approach would involve a Michael addition of m-tolylacetonitrile to an appropriate α,β-unsaturated ketone, such as cyclohexenone, followed by an in-situ cyclization.

A representative, though not identical, synthesis of a related compound, 1-methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile, was achieved by heating a mixture of 5-(4'-methylphenyl)-3-methylcyclohex-2-enone with potassium cyanide and ammonium (B1175870) chloride in dimethylformamide and water. nih.gov This reaction proceeds via a conjugate addition of the cyanide ion to the enone. Adapting this to the target molecule, one could envision the reaction of m-tolylacetonitrile with a suitable Michael acceptor.

Another general strategy for preparing substituted cyclohexanecarbonitriles involves a one-pot reaction starting from a ketone. For instance, the synthesis of the parent cyclohexanecarbonitrile has been achieved in high yields through a three-step one-pot process starting from cyclohexanone. chem960.com This process typically involves the formation of a hydrazone, followed by cyanation and subsequent cleavage. While this method has been optimized for the unsubstituted ring, its adaptation for a 1-aryl substituted derivative would require significant modification and has not been specifically reported for the m-tolyl variant.

| Reactant 1 | Reactant 2 | Key Reaction Type | Potential for One-Pot |

| m-Tolylacetonitrile | Cyclohexenone | Michael Addition | High |

| Cyclohexanone | m-Tolyl Grignard Reagent & Cyanide Source | Nucleophilic Addition/Cyanation | Moderate |

| Acyclic dinitrile precursor | N/A | Thorpe-Ziegler Cyclization | High |

Considerations for Industrial Application and Scalability

For any synthetic route to be considered for industrial application, factors such as cost of starting materials, reaction efficiency, safety, and ease of purification are paramount. The development of one-pot syntheses is particularly attractive for industrial processes as it minimizes the number of separate operations and reduces waste. chem960.com

The scalability of a synthesis for this compound would likely favor a process that avoids hazardous reagents like hydrogen cyanide gas, potentially opting for safer cyanide sources. Furthermore, the use of catalytic rather than stoichiometric reagents is a key principle of green chemistry that enhances industrial feasibility. chem960.com While specific industrial-scale production details for this compound are not documented, the general methodologies for related cyclohexanecarbonitrile derivatives often focus on optimizing reaction conditions to maximize yield and purity while ensuring the process is economically viable and environmentally acceptable. chem960.com

Strategic Incorporation of the m-Tolyl Moiety

The presence and position of the tolyl group are crucial to the properties and subsequent reactivity of the final molecule. Its introduction must be carefully planned within the synthetic sequence.

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful tool for the efficient and selective synthesis of complex organic molecules. While specific catalytic methods for the direct synthesis of this compound are not well-documented, general catalytic strategies can be considered.

A plausible catalytic approach would be a base-catalyzed Michael addition of m-tolylacetonitrile to cyclohexenone. Various bases, from simple hydroxides to more complex organocatalysts, could potentially catalyze this transformation. The choice of catalyst can influence the reaction rate, yield, and in some cases, the stereoselectivity.

For the formation of the cyclohexanone ring itself, the Thorpe-Ziegler reaction, which is the intramolecular cyclization of a dinitrile, is a classic method that is typically base-catalyzed. This would involve a precursor dinitrile that incorporates the m-tolyl group.

Reaction Chemistry and Chemical Transformations of 4 Oxo 1 M Tolyl Cyclohexanecarbonitrile

Reactivity of the Ketone Functionality within the Cyclohexane (B81311) Ring

The carbonyl group (C=O) of the cyclohexane ring is a key site for various chemical transformations. Its polarized nature, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it an electrophilic center that readily reacts with nucleophiles. masterorganicchemistry.com

The ketone functionality in 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile can undergo oxidation, most notably through a Baeyer-Villiger oxidation. wikipedia.orgnih.gov This reaction converts a cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.orgyoutube.com The reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. nih.govorganic-chemistry.org

In the Baeyer-Villiger oxidation of this specific ketone, the migratory aptitude of the adjacent carbon atoms determines the regiochemical outcome. The order of migratory preference is generally tertiary alkyl > secondary alkyl > primary alkyl. organic-chemistry.org Therefore, the more substituted carbon atom is more likely to migrate. This would lead to the formation of a seven-membered lactone ring. Oxidative cleavage of the C-C bond adjacent to the carbonyl can also occur, leading to dicarboxylic acids under stronger oxidizing conditions with agents like potassium permanganate.

Table 1: Oxidation Reactions of this compound

| Reaction Type | Reagent(s) | Primary Product(s) |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA or H₂O₂/Lewis Acid | 5-(m-tolyl)-5-cyanooxepan-2-one |

The ketone group can be readily reduced to a secondary alcohol, yielding 4-hydroxy-1-(m-tolyl)cyclohexanecarbonitrile. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). ksu.edu.sawikipedia.org Sodium borohydride is a milder reagent, often used in protic solvents like methanol (B129727) or ethanol, and selectively reduces aldehydes and ketones. wikipedia.orgrsc.org LiAlH₄ is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orgchemistrysteps.com

The reduction of the prochiral ketone results in the formation of a new chiral center at the C4 position. libretexts.org This leads to the possibility of two diastereomeric alcohol products, cis and trans, depending on the direction of the hydride attack relative to the existing substituents on the C1 carbon. The stereoselectivity can be influenced by steric hindrance and the reaction conditions. vu.nl

Table 2: Reduction of this compound

| Reagent(s) | Solvent(s) | Product | Stereochemistry |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | 4-hydroxy-1-(m-tolyl)cyclohexanecarbonitrile | Mixture of cis and trans diastereomers |

The electrophilic carbon of the carbonyl group is a prime target for a wide array of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, transforms the geometry at the carbonyl carbon from trigonal planar to tetrahedral. libretexts.org

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are potent carbon-based nucleophiles that can add to the ketone. ksu.edu.sayoutube.com For example, reaction with methylmagnesium bromide would yield 4-hydroxy-4-methyl-1-(m-tolyl)cyclohexanecarbonitrile. The reaction proceeds through a tetrahedral magnesium alkoxide intermediate, which is then protonated in an acidic workup step to give the tertiary alcohol. youtube.com

Table 3: Nucleophilic Addition to this compound

| Reagent(s) | Reaction Type | Intermediate | Final Product |

|---|---|---|---|

| 1. CH₃MgBr2. H₃O⁺ | Grignard Reaction | Tetrahedral magnesium alkoxide | 4-hydroxy-4-methyl-1-(m-tolyl)cyclohexanecarbonitrile |

Transformations Involving the Nitrile Group

The nitrile group (-C≡N) is another site of significant reactivity, characterized by its electrophilic carbon atom. libretexts.org It can undergo reactions with nucleophiles, most notably water, in hydrolysis pathways.

While the term "substitution" is used, the mechanism for nitrile reactions is more accurately described as nucleophilic addition, sometimes followed by elimination. numberanalytics.com The most common transformation is the partial hydrolysis to an amide. lumenlearning.com This occurs as the first step in the complete hydrolysis to a carboxylic acid and can be achieved under controlled acidic or basic conditions. byjus.comlibretexts.org In acid-catalyzed reactions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon for attack by a weak nucleophile like water. chemistrysteps.comlibretexts.org This leads to an amide intermediate, 4-oxo-1-(m-tolyl)cyclohexanecarboxamide.

The complete hydrolysis of the nitrile group converts it into a carboxylic acid. chemistrysteps.comlibretexts.org This process can be catalyzed by either acid or base and typically requires heating. libretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is heated under reflux with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). libretexts.org The reaction first produces the intermediate amide, which is then further hydrolyzed to the corresponding carboxylic acid, 4-oxo-1-(m-tolyl)cyclohexanecarboxylic acid, and an ammonium (B1175870) salt. byjus.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous alkali solution, such as sodium hydroxide (B78521) (NaOH), also leads to hydrolysis. libretexts.org The reaction initially forms the amide, which is then hydrolyzed to the salt of the carboxylic acid (e.g., sodium 4-oxo-1-(m-tolyl)cyclohexanecarboxylate) and ammonia (B1221849) gas. chemistrysteps.com Acidification of the final solution is required to obtain the free carboxylic acid. libretexts.org

Table 4: Hydrolysis of this compound

| Condition | Intermediate Product | Final Product (after workup) |

|---|---|---|

| H₃O⁺, Heat | 4-oxo-1-(m-tolyl)cyclohexanecarboxamide | 4-oxo-1-(m-tolyl)cyclohexanecarboxylic acid |

Other Nitrile-Based Derivatizations

Beyond simple hydrolysis or reduction, the nitrile group of this compound is a versatile handle for the synthesis of various heterocyclic and acyclic compounds. Its reactivity allows for participation in multi-component reactions and cycloadditions, leading to the formation of diverse molecular scaffolds.

One of the most significant transformations of the ketone and nitrile functionalities is the Gewald reaction . wikipedia.orgorganic-chemistry.org This one-pot, three-component reaction involves the condensation of a ketone, an active methylene (B1212753) nitrile, and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org For this compound, this reaction would typically proceed by an initial Knoevenagel condensation of the ketone with another active methylene compound, followed by the addition of sulfur and subsequent cyclization. wikipedia.org The resulting poly-substituted 2-aminothiophenes are valuable intermediates in medicinal chemistry. nih.govarkat-usa.org While the general mechanism is understood, specific yields and conditions for this substrate would require empirical determination. lookchem.comsciforum.net

The nitrile group can also serve as a precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrimidines . The condensation of this compound with reagents like thiourea (B124793) in the presence of a suitable catalyst could lead to the formation of pyrimidine-thiones, which are key building blocks for a variety of pharmacologically active compounds. nih.govsemanticscholar.org The reaction of 6-amino-2-thioxo-1H-pyrimidine-4-one with arylidene malononitriles, for instance, affords pyrido[2,3-d]pyrimidine (B1209978) derivatives, highlighting a potential pathway for further annulation. semanticscholar.org

Aromatic Ring Functionalizations and Their Impact on Overall Molecular Reactivity

The m-tolyl group in this compound provides a site for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups that can significantly modulate the molecule's electronic properties and subsequent reactivity.

Standard electrophilic substitution reactions such as nitration and halogenation can be envisaged on the tolyl ring. rsc.org The methyl group is an ortho-, para-director and an activating group, while the cyclohexanecarbonitrile (B123593) substituent is likely to be deactivating and a meta-director with respect to the point of attachment on the aromatic ring. The interplay of these directing effects would influence the regioselectivity of the substitution. For instance, nitration would likely occur at the positions ortho and para to the methyl group, and meta to the cyclohexyl substituent. The introduction of a nitro group, a strong electron-withdrawing group, would render the aromatic ring less susceptible to further electrophilic attack and would also influence the reactivity of the other functional groups in the molecule.

Furthermore, functionalization of the aromatic ring opens up possibilities for cross-coupling reactions. For example, halogenation of the tolyl ring would introduce a handle for Suzuki-Miyaura cross-coupling reactions . This palladium-catalyzed reaction would allow for the formation of a new carbon-carbon bond by coupling the halogenated derivative with a boronic acid or ester, providing a powerful tool for the synthesis of biaryl compounds and other complex structures.

Intramolecular and Intermolecular Cyclization Reactions and Annulation Strategies for Complex Scaffolds

The strategic placement of functional groups in this compound and its derivatives allows for a variety of intramolecular and intermolecular cyclization reactions, leading to the formation of fused and spirocyclic heterocyclic systems.

One such possibility is the intramolecular aldol (B89426) condensation . If the cyclohexanone (B45756) ring can be further functionalized to introduce another carbonyl group at an appropriate position (e.g., a 1,5- or 1,6-dicarbonyl relationship), base-catalyzed intramolecular aldol condensation could lead to the formation of bicyclic systems. libretexts.orglibretexts.orgopenstax.orgvaia.com The regiochemical outcome of such a reaction would be governed by the relative stability of the resulting ring systems, with five- and six-membered rings being generally favored. libretexts.orglibretexts.org

Furthermore, derivatization of the ketone or nitrile can provide precursors for classical named reactions that form heterocyclic rings. For instance, reduction of the nitrile to an amine, followed by appropriate side-chain introduction, could set the stage for a Pictet-Spengler reaction . This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions to form a tetrahydroisoquinoline ring system. wikipedia.orgnih.govmdpi.com Similarly, conversion of the nitrile to an amide derivative could enable a Bischler-Napieralski reaction , which is the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent to yield a dihydroisoquinoline. wikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.org Both the Pictet-Spengler and Bischler-Napieralski reactions are powerful methods for the synthesis of isoquinoline (B145761) alkaloids and related compounds.

Annulation strategies can also be employed to build more complex scaffolds. The reaction of dicarbonyl compounds with various reagents to form fused heterocycles is a well-established strategy. rsc.orgrsc.orgnih.govresearchgate.net For example, the ketone functionality in this compound could react with a binucleophile to construct a new fused ring.

Below is a table summarizing potential derivatization and cyclization reactions of this compound.

| Reaction Type | Functional Group(s) Involved | Potential Reagents/Conditions | Potential Product Type | Relevant Named Reactions |

| Nitrile Derivatization | Ketone, Nitrile | Active methylene nitrile, Sulfur, Base | 2-Aminothiophene | Gewald Reaction |

| Nitrile Derivatization | Nitrile, Ketone | Thiourea, Catalyst | Pyrimidine-thione | - |

| Aromatic Functionalization | Aromatic Ring | HNO₃/H₂SO₄ | Nitrated aromatic derivative | Electrophilic Nitration |

| Aromatic Functionalization | Aromatic Ring | Br₂/FeBr₃ or NBS | Halogenated aromatic derivative | Electrophilic Halogenation |

| Aromatic Functionalization | Halogenated Aromatic Ring | Boronic acid, Pd catalyst, Base | Biaryl derivative | Suzuki-Miyaura Coupling |

| Intramolecular Cyclization | Dicarbonyl derivative | Base or Acid | Bicyclic enone | Aldol Condensation |

| Intermolecular Cyclization | Amine derivative, Aldehyde/Ketone | Acid catalyst | Tetrahydroisoquinoline | Pictet-Spengler Reaction |

| Intermolecular Cyclization | Amide derivative | Dehydrating agent (e.g., POCl₃) | Dihydroisoquinoline | Bischler-Napieralski Reaction |

Advanced Spectroscopic and Characterization Techniques in the Study of 4 Oxo 1 M Tolyl Cyclohexanecarbonitrile Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the aromatic protons of the m-tolyl group would appear in the downfield region, generally between 7.0 and 7.5 ppm. The protons on the cyclohexanone (B45756) ring would resonate in the upfield region, typically between 2.0 and 3.0 ppm. The methyl group protons on the tolyl ring would exhibit a characteristic singlet peak around 2.3 ppm.

The ¹³C NMR spectrum offers further structural confirmation. The carbonyl carbon of the ketone is the most deshielded, appearing significantly downfield, often in the range of 200-210 ppm. The nitrile carbon is also characteristic, though less downfield, typically resonating around 120 ppm. The aromatic carbons of the tolyl group would show a series of signals between 120 and 140 ppm, while the aliphatic carbons of the cyclohexanone ring would be found in the 20-50 ppm range. For comparison, in the related compound 4-oxo-1-phenylcyclohexanecarbonitrile, ¹³C NMR signals have been reported, providing a basis for expected shifts in the target molecule. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 7.0 - 7.5 | 120 - 140 |

| Cyclohexanone (CH₂) | 2.0 - 3.0 | 20 - 50 |

| Methyl (CH₃) | ~2.3 | ~21 |

| Carbonyl (C=O) | - | 200 - 210 |

| Nitrile (C≡N) | - | ~120 |

| Quaternary Carbon | - | Varies |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the key functional groups within this compound.

The most prominent and diagnostic absorption in the IR spectrum would be the strong, sharp peak corresponding to the carbonyl (C=O) stretch of the cyclohexanone ring, typically appearing around 1715 cm⁻¹. The nitrile (C≡N) group also gives a characteristic absorption, although generally weaker than the carbonyl, in the region of 2220-2260 cm⁻¹. The presence of the aromatic m-tolyl group would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region. For the parent cyclohexanone, a strong carbonyl absorption is a key feature in its IR spectrum. nist.govchemicalbook.com

Raman spectroscopy would provide complementary information. The nitrile stretch is often stronger and more easily observed in the Raman spectrum compared to the IR spectrum. The aromatic ring vibrations would also be clearly visible.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Ketone (C=O) | Stretch | ~1715 | Strong |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium to Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry in Elucidating Reaction Products, Intermediates, and Mechanisms

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular formula, C₁₄H₁₅NO (213.28 g/mol ). chem960.com

The fragmentation of cyclic ketones in mass spectrometry is a well-studied process. miamioh.edu For this compound, characteristic fragmentation would likely involve alpha-cleavage adjacent to the carbonyl group. A study on the fragmentation of ketamine analogues, some containing a tolyl group, revealed characteristic pathways including cleavage of the cyclohexanone ring. mdpi.com A common fragmentation pattern for cyclohexanone itself involves the loss of ethene (C₂H₄) and a subsequent loss of carbon monoxide (CO), leading to characteristic fragment ions. miamioh.edu The presence of the tolyl and cyano groups at the C1 position would influence the fragmentation, potentially leading to the formation of a stable tolyl-containing fragment.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of the compound be obtained, X-ray diffraction analysis would reveal the three-dimensional arrangement of the molecule in the solid state. This would include the conformation of the cyclohexanone ring (typically a chair conformation) and the relative orientation of the axial/equatorial positions of the m-tolyl and cyano substituents. Such data is invaluable for understanding intermolecular interactions and packing in the crystal lattice.

Chromatographic Techniques (e.g., GC, HPLC) for Purity Assessment and Separation of Isomers

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from potential isomers and byproducts.

Given its molecular weight, the compound is amenable to GC analysis, likely on a capillary column with a non-polar or medium-polarity stationary phase. The retention time would be characteristic of the compound under specific chromatographic conditions. GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for both separation and identification.

HPLC is another versatile technique for the analysis of this compound. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be a common approach. The retention of the compound would be influenced by the hydrophobicity of the tolyl group. Furthermore, HPLC is instrumental in the separation of positional isomers, such as the ortho-, meta-, and para-tolyl derivatives, which would likely have slightly different retention times due to differences in their polarity and interaction with the stationary phase. The separation of xylene isomers by HPLC demonstrates the capability of this technique to resolve positional isomers. researchgate.net

Theoretical and Computational Investigations of 4 Oxo 1 M Tolyl Cyclohexanecarbonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comjacsdirectory.com It is widely employed to calculate a variety of molecular properties, such as optimized geometry, vibrational frequencies, and electronic energies. mdpi.com For 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), can determine key parameters like bond lengths, bond angles, and the distribution of electron density across the molecule. jacsdirectory.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, representing the nucleophilic character of a molecule, while the LUMO is an electron acceptor, indicating its electrophilicity. libretexts.orgyoutube.com

The energy of the LUMO is particularly significant as it indicates the molecule's susceptibility to nucleophilic attack. A lower LUMO energy suggests that the molecule can more readily accept electrons into this orbital, making it a better electrophile. In this compound, the LUMO is expected to be localized around the electron-deficient centers, such as the carbonyl carbon and the nitrile carbon, making these sites the most probable for a nucleophile to attack. The energy gap between the HOMO and LUMO also provides information about the molecule's chemical stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Data This table presents example data that would be generated from a DFT calculation to illustrate the concept. Actual values for this compound would require specific computation.

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -7.5 | Energy of the highest orbital containing electrons; relates to nucleophilicity. |

| LUMO Energy | -1.2 | Energy of the lowest orbital without electrons; relates to electrophilicity and susceptibility to nucleophilic attack. libretexts.orgyoutube.com |

| HOMO-LUMO Gap | 6.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

DFT calculations are instrumental in mapping out potential reaction pathways and identifying the transition state structures. mdpi.com By calculating the potential energy surface for a proposed reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This provides critical insights into reaction kinetics and mechanism. For this compound, DFT could be used to model reactions such as its reduction or its participation in condensation reactions, elucidating the most favorable mechanistic pathways.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide a detailed view of the conformational landscape of a molecule, revealing its preferred shapes and how it fluctuates under certain conditions. For a flexible molecule like this compound, with its cyclohexanone (B45756) ring and rotatable tolyl group, MD simulations can identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape might influence its interaction with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By developing a mathematical model, QSAR studies can predict the activity of new, unsynthesized compounds. researchgate.net For a scaffold like that of this compound, a QSAR study would involve compiling a dataset of similar molecules with known biological activities (e.g., enzyme inhibition). Descriptors representing various physicochemical properties would be calculated, and a regression model would be built to correlate these descriptors with activity. nih.gov Such a model could then be used to predict the potential activity of the title compound and guide the design of more potent analogues.

Table 2: Example of a Hypothetical QSAR Model Equation This table illustrates the format of a QSAR model. The descriptors and coefficients are for demonstrative purposes only.

| Model Equation | Statistical Parameters |

|---|---|

| pIC₅₀ = 0.75(LogP) - 0.21(Mol. Weight) + 1.5*(H-bond Donors) + C | R² = 0.91, Q² = 0.85 |

In Silico Screening and Molecular Docking Simulations for Target Interactions

In silico screening and molecular docking are powerful techniques used in drug discovery to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. mdpi.comnih.gov Molecular docking algorithms place the ligand into the binding site of a receptor and calculate a "docking score," which estimates the binding affinity. nih.govbiointerfaceresearch.com For this compound, docking studies could be performed against various cancer-related targets or other enzymes to predict potential biological activity. colab.ws The results can reveal the most likely binding pose and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. mdpi.com

Table 3: Illustrative Molecular Docking Results This table shows sample docking results against a hypothetical protein target to demonstrate the type of data generated. | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Interaction Type | | :--- | :--- | :--- | :--- | | Kinase XYZ | -8.5 | Tyr269, Asp165 | Hydrogen Bond | | | Pro248, Tyr265 | Hydrophobic Interaction | | Description | A lower docking score generally indicates a more favorable binding affinity. biointerfaceresearch.com The table lists specific amino acid residues in the protein's active site that form stabilizing interactions with the compound. mdpi.com |

Pharmacophore Modeling and ADME (Absorption, Distribution, Metabolism, Excretion) Prediction Studies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov This model can then be used as a 3D query to screen large compound libraries for molecules with similar features.

ADME prediction studies are crucial in early-stage drug discovery to assess the pharmacokinetic properties of a compound. nih.gov Computational models are used to predict properties like oral bioavailability, blood-brain barrier penetration, metabolism by cytochrome P450 enzymes, and potential toxicity. researchgate.netnih.gov Evaluating these properties for this compound is essential to determine its drug-likeness and potential for development as a therapeutic agent. Lipinski's "Rule of Five" is a commonly used guideline to assess oral bioavailability. biointerfaceresearch.com

Table 4: Predicted ADME Properties for this compound These properties are predictions based on standard computational models and are intended to be illustrative.

| Property | Predicted Value | Acceptable Range (Guideline) |

|---|---|---|

| Molecular Weight | 227.29 g/mol | < 500 |

| LogP (Lipophilicity) | 2.8 | < 5 |

| Hydrogen Bond Donors | 0 | < 5 |

| Hydrogen Bond Acceptors | 2 (Oxygen, Nitrogen) | < 10 |

| Lipinski's Rule of Five | 0 Violations | 0-1 violations preferred |

| Toxicity Class (Predicted) | Class 4 | Lower is better (e.g., Class 4-6) |

Applications in Organic Synthesis and Medicinal Chemistry of 4 Oxo 1 M Tolyl Cyclohexanecarbonitrile and Its Derivatives

4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile as a Versatile Synthetic Building Block

As a synthetic building block, this compound offers chemists a platform for constructing intricate molecular architectures. Its utility stems from the reactivity of its functional groups—the ketone and the nitrile—which can be selectively transformed through a variety of organic reactions. chem960.com

Synthesis of Complex Organic Molecules and Scaffolds

The structure of this compound is particularly well-suited for building complex organic molecules and novel scaffolds. chem960.com The cyclohexanone (B45756) ring provides a three-dimensional framework that is common in many biologically active compounds. The presence of the ketone and nitrile groups at the same carbon atom (a quaternary center) introduces a point of significant molecular complexity. This arrangement allows for the creation of spirocyclic systems or further functionalization to introduce additional stereocenters. The meta-tolyl group influences the molecule's electronic properties and spatial arrangement, which can be crucial for the targeted binding interactions in medicinal chemistry applications. The compound serves as a key intermediate for creating derivatives for pharmaceutical and agrochemical research. chem960.com

Precursor for Advanced Intermediates in Multi-Step Synthesis

In the context of multi-step synthesis, this compound is a valuable precursor for advanced intermediates. chem960.comfurman.edu The dual functionality of the molecule allows for a range of chemical transformations. For instance, the ketone can undergo reduction to an alcohol, nucleophilic addition, or condensation reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. chem960.com This orthogonal reactivity enables chemists to build upon the cyclohexanone core in a controlled and stepwise manner, a fundamental strategy in the total synthesis of natural products and the development of new pharmaceuticals. furman.eduscirp.org The stability of the compound under standard conditions further enhances its utility as a reliable starting material in complex synthetic sequences. chem960.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Functionality |

|---|---|---|

| Ketone | Reduction (e.g., with NaBH₄) | Secondary Alcohol |

| Ketone | Grignard Reaction | Tertiary Alcohol |

| Ketone | Wittig Reaction | Alkene |

| Ketone | Reductive Amination | Amine |

| Nitrile | Acid or Base Hydrolysis | Carboxylic Acid |

| Nitrile | Reduction (e.g., with LiAlH₄) | Primary Amine |

Exploration in Pharmaceutical Research and Drug Discovery

The scaffolds derived from cyclohexanecarbonitrile (B123593) are of significant interest in pharmaceutical research. csic.es The exploration of this compound and its derivatives in drug discovery is driven by the potential of this structural motif to interact with biological targets like enzymes and receptors.

Development of Potential Drug Candidates Targeting Specific Enzymes or Receptors

The development of drug candidates often relies on identifying molecular scaffolds that can be systematically modified to optimize binding to a specific biological target. The this compound framework is a candidate for such exploration. For example, research on the related compound 4-Oxo-1-(o-tolyl)cyclohexanecarbonitrile indicates its use in developing potential drug candidates that target specific enzymes or receptors. Derivatives can be designed to inhibit enzymes such as kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer. nih.gov For instance, other heterocyclic scaffolds have been successfully used to design inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell proliferation and apoptosis. nih.gov The strategic modification of the tolyl group and the cyclohexanone ring of this compound could lead to potent and selective inhibitors for various therapeutic targets.

Investigation of Mechanism of Action in Biological Systems

Understanding the mechanism of action is a critical aspect of drug development. For derivatives of this compound, this would involve elucidating how they interact with their biological targets at a molecular level to produce a therapeutic effect. Investigations could explore whether these compounds act as competitive or allosteric inhibitors of an enzyme or as agonists or antagonists of a receptor. csic.es For example, studies on novel PIM-1 kinase inhibitors have investigated their ability to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Similarly, the biological activity of derivatives of this compound would be characterized through a variety of biochemical and cellular assays to determine their effects on cellular processes. nih.gov

Applications in Cannabinoid Receptor Ligand Development (based on similar scaffolds)

The cannabinoid receptors, CB1 and CB2, are significant targets in drug discovery due to their role in modulating pain, appetite, and immune responses. csic.esresearchgate.net While direct studies on this compound as a cannabinoid ligand are not prominent, the development of ligands based on similar structural scaffolds is an active area of research. researchgate.netrsc.org

Research into novel cannabinoid receptor ligands has explored compounds with related structural features, such as a substituted phenyl group attached to a core that can engage in specific interactions with the receptor binding sites. researchgate.net A study focused on synthesizing and evaluating new compounds for their binding affinity to CB1 and CB2 receptors revealed that certain molecules showed measurable affinity and selectivity for the CB2 receptor. researchgate.net Specifically, compounds with a substituted phenyl or naphthyl group linked to a chain containing a keto group were investigated. researchgate.net This suggests that the scaffold present in this compound could be a valuable starting point for designing novel CB2-selective ligands. The development of selective CB2 ligands is of particular interest as they may offer therapeutic benefits without the psychoactive side effects associated with CB1 receptor activation. rsc.org The process of "scaffold hopping" is often used in medicinal chemistry to identify novel core structures with improved properties, and the cyclohexanecarbonitrile framework represents a potential scaffold for this purpose in cannabinoid ligand design. rsc.orgnih.gov

Table 2: Research Findings on Cannabinoid Receptor Ligands with Related Scaffolds

| Study Focus | Key Findings | Receptor Target(s) | Relevance of Scaffold |

|---|---|---|---|

| Synthesis of novel ligands researchgate.net | Some newly developed compounds showed measurable affinity and selectivity for the CB2 receptor. | CB1 and CB2 | Utilized substituted phenyl/naphthyl groups, demonstrating the importance of this feature for receptor interaction. |

| 3D-QSAR Modeling nih.govnih.gov | Developed predictive models for designing and optimizing CB1 and CB2 ligands. | CB1 and CB2 | Emphasized the use of scaffold-hopping to generate new compounds with high affinity. |

Role as PDE4D Isoenzymes Inhibitors

Derivatives of cyclohexanecarbonitrile are recognized for their potential as inhibitors of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 inhibitors work by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the release of inflammatory signals and cytokines. pharmacologyeducation.orgfrontiersin.org The focus on PDE4, and specifically the PDE4D isoenzyme, is driven by the pursuit of anti-inflammatory therapies for conditions like asthma, chronic obstructive pulmonary disease (COPD), and various vascular diseases. frontiersin.orgnih.gov

The core structure of this compound, featuring a cyclohexyl ring with a cyano group, is a key pharmacophore. For instance, 4-cyanocyclohexanone, a related structure, is explicitly used to prepare nicotinamides that act as PDE4D isoenzyme inhibitors. chemicalbook.com Research has led to the development of potent second-generation PDE4 inhibitors, such as Cilomilast (Ariflo), which is chemically described as cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid. nih.gov This compound highlights the importance of the cyano-substituted cyclohexane (B81311) ring in achieving high-affinity binding and selective inhibition of the PDE4 enzyme. nih.gov The design of these inhibitors often involves modifying substituents on the aryl ring and the cyclohexane core to optimize potency and reduce side effects. nih.govnih.gov

Table 1: Examples of Cyclohexanecarbonitrile-based PDE4 Inhibitors

| Compound Name | Structure | Target | Application/Significance |

|---|---|---|---|

| Cilomilast (Ariflo, SB 207499) | cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | PDE4 | Second-generation inhibitor for treating asthma and COPD. nih.govnih.gov |

| Roflumilast | N-(3,5-dichloropyridin-4-yl)-3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzamide | PDE4 | Approved for treating inflammatory conditions like COPD and psoriasis. frontiersin.orgplos.org |

Note: This table includes prominent PDE4 inhibitors with related structural features to illustrate the therapeutic context.

Research into Niacin Receptor Agonists

The G-protein-coupled receptor 109A (GPR109A), also known as the niacin receptor (or HCAR2), is a significant target for treating dyslipidemia. nih.govnih.gov Niacin (Vitamin B3) is an effective agent for raising HDL cholesterol, but its use is hampered by a flushing side effect. nih.govgoogle.com This has spurred research into novel agonists that can provide the therapeutic benefits without the adverse effects. nih.govnih.gov

Structures related to this compound have been investigated in this context. Specifically, 4-cyanocyclohexanone is noted for its use as a replacement for anthranilic acid in the synthesis of niacin receptor agonists. chemicalbook.com The research focuses on designing molecules that bind effectively to the HCAR2 receptor. nih.govnih.gov Studies have revealed that various ligands can induce different binding pockets within the receptor, and the interaction with key amino acid residues is crucial for activation. nih.gov The development of tricyclic analogues and pyrazole (B372694) derivatives as GPR109A agonists demonstrates the diverse chemical scaffolds being explored to achieve selective activation of the desired therapeutic pathways over the flushing pathway. nih.govnih.govresearchgate.net

Antimicrobial and Antifungal Activity Studies of Derivatives and Analogs

The search for new antimicrobial and antifungal agents is a critical area of research due to rising resistance to existing drugs. researchgate.net Various heterocyclic compounds derived from or analogous to the cyclohexanecarbonitrile structure have been synthesized and evaluated for their biological activity.

For example, studies on 1,3,4-oxadiazole (B1194373) derivatives, which can be synthesized from related precursors, have shown significant antimicrobial activity. mdpi.com Some S-substituted 1,3,4-oxadiazole-2-thiols have demonstrated potent effects against Mycobacterium tuberculosis, even outperforming reference drugs like isoniazid (B1672263) in certain assays. mdpi.com Similarly, novel cyclohexanone benzoylhydrazones have been synthesized and tested against a panel of bacteria and fungi, showing promise as potential new antimicrobial leads. researchgate.net

The antibacterial activity of these compounds is often evaluated against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netresearchgate.net Antifungal activity is commonly tested against species like Candida albicans. researchgate.netnih.gov The modification of the core structure, such as through S-alkylation of thiouracil derivatives, has been shown to be a beneficial strategy for enhancing antibacterial activity, particularly against Gram-positive strains. researchgate.net

Table 2: Antimicrobial Activity of Related Derivative Classes

| Compound Class | Test Organism | Type of Activity | Key Findings |

|---|---|---|---|

| 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives | E. coli, S. pneumoniae, P. aeruginosa, A. fumigatus | Antibacterial & Antifungal | One derivative showed stronger activity against E. coli and S. pneumoniae than ampicillin (B1664943) and was over 100 times more active against P. aeruginosa. mdpi.com |

| Cyclohexanone benzoylhydrazones | Candida albicans, Candida glabrata | Antifungal | Showed activity against pathogenic Candida species at low µM concentrations. researchgate.net |

| 6-Aryl-4-oxo-1,4-dihydropyrimidine-5-carbonitrile derivatives | S. aureus, E. faecalis (Gram-positive) | Antibacterial | S-alkylation improved antibacterial activity against Gram-positive bacteria. researchgate.net |

Applications in Material Science

The unique chemical structure of this compound and its derivatives offers potential for applications in material science. The presence of functional groups like the nitrile (C≡N), ketone (C=O), and the aromatic ring allows for a variety of chemical modifications and polymerization reactions.

Exploration in the Synthesis of Novel Materials with Unique Properties

Cyclohexanecarbonitrile and its derivatives can serve as building blocks or intermediates in the synthesis of new materials. For instance, derivatives such as 1,1'-Azobis(cyclohexanecarbonitrile) (ABCN) are used as radical initiators in polymerization processes, particularly for high-temperature polymerizations due to their thermal stability. The nitrile group itself can be a precursor to other functional groups or can be incorporated into polymer backbones to influence properties like polarity and thermal stability.

Research into novel cyclohexenone derivatives has demonstrated the synthesis of strongly fluorescent compounds, suggesting applications in optical materials or sensors. nih.gov Furthermore, the synthesis of novel polyesterurethane materials and cobalt selenide/carbon composites highlights the broader trend of using complex organic molecules as precursors or templates for advanced materials with applications in areas like green chemistry and energy storage. ecust.edu.cnamanote.comdoaj.org While direct use of this compound in a specific, named material is not widely documented, its structural motifs are clearly relevant to the synthesis of functional polymers and materials.

Agrochemistry Research Applications

The cyclohexanecarbonitrile scaffold is a valuable intermediate in the production of agrochemicals. cymitquimica.com Compounds with similar structures are often investigated for their potential as herbicides, insecticides, or fungicides. scirp.orgmdpi.com The biological activity inherent in these molecular frameworks, which is explored in medicinal chemistry, can often be translated into applications for crop protection.

For example, the development of one-pot, environmentally friendly synthesis methods for cyclohexanecarbonitrile underscores its industrial importance for producing phytoeffectors (compounds that affect plant growth). scirp.orgresearchgate.net Research into natural products with antifungal properties, such as those produced by the fungus Paecilomyces, reveals complex molecules that can be used for developing new agrochemicals. nih.gov The principles of structure-activity relationships discovered in medicinal chemistry can guide the synthesis of new agrochemical candidates based on the cyclohexanecarbonitrile core, aiming to create compounds with high efficacy against specific pests or weeds while minimizing environmental impact.

Table of Mentioned Compounds

| Compound Name | CAS Number (if available) |

|---|---|

| This compound | Not specified |

| 4-Cyanocyclohexanone | 34916-10-4 |

| Apremilast | 608141-41-9 |

| Cilomilast | 153259-65-5 |

| Niacin | 59-67-6 |

| Roflumilast | 162401-32-3 |

| Isoniazid | 54-85-3 |

| Ampicillin | 69-53-4 |

| 1,1'-Azobis(cyclohexanecarbonitrile) | 2094-98-6 |

| cis-4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]cyclohexane-1-carboxylic acid | 153259-65-5 |

Analogs and Derivatives of 4 Oxo 1 M Tolyl Cyclohexanecarbonitrile

Structural Analogs: Ortho-, Para-, and Other Aryl-Substituted Cyclohexanecarbonitriles

The reactivity of the tolyl-substituted cyclohexanecarbonitrile (B123593) isomers is influenced by the electronic and steric nature of the methyl group's position. While specific comparative studies on the biological activity of these exact isomers are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that the positioning of the methyl group can significantly impact a molecule's interaction with biological targets. The "magic methyl" effect, for instance, highlights how the addition of a methyl group can dramatically alter a compound's potency and pharmacokinetic properties. rsc.orgnih.gov The para-substituted analog, for example, might present a different profile for receptor binding compared to the meta or ortho isomers due to altered steric bulk and electronic distribution. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on related compounds have shown that even minor positional changes of substituents can lead to substantial differences in biological endpoints. u-tokyo.ac.jp

Table 1: Theoretical Comparative Reactivity of Tolyl Isomers

| Isomer | Electronic Effect of Methyl Group | Expected Impact on Reactivity |

| Ortho-tolyl | Electron-donating, potential for steric hindrance | May decrease reactivity at the aryl ring due to steric shielding. numberanalytics.com |

| Meta-tolyl | Electron-donating | Generally expected to have a moderate activating effect on the aryl ring. |

| Para-tolyl | Electron-donating | Expected to have the strongest activating effect on the aryl ring for electrophilic substitution. numberanalytics.com |

This table is based on general principles of organic chemistry and may not reflect the actual reactivity in all specific reactions.

The steric effect refers to the influence of the spatial arrangement of atoms. An ortho-tolyl group, for instance, will exert more significant steric hindrance near the point of attachment to the cyclohexane (B81311) ring compared to the meta or para isomers. numberanalytics.com This can affect the approach of reactants and the conformation of the molecule, potentially influencing reaction rates and the ability to bind to a biological target. nih.govnih.gov

The electronic effect pertains to the influence of the substituent on the electron density of the aromatic ring. The methyl group is an electron-donating group, which can influence the reactivity of the aryl ring in reactions such as electrophilic aromatic substitution. lumenlearning.comlibretexts.org The magnitude of this effect varies with the position of the methyl group, being most pronounced at the ortho and para positions. libretexts.org

Table 2: Predicted Steric and Electronic Effects of Tolyl Isomers

| Isomer | Predominant Effect | Potential Influence on Molecular Interactions |

| Ortho-tolyl | Steric Hindrance | May restrict rotation and limit access to the nitrile and ketone groups. numberanalytics.comnih.gov |

| Meta-tolyl | Moderate Electronic Effect | Offers a balance between steric accessibility and electronic influence. |

| Para-tolyl | Strong Electronic Effect | Enhances the electron-donating character of the aryl ring, potentially influencing intermolecular interactions. numberanalytics.com |

This table provides a generalized prediction of effects based on established chemical principles.

Cyclohexanecarbonitrile Core Modifications

Alterations to the cyclohexanecarbonitrile core itself provide another avenue for creating structural diversity. These modifications can involve changing the position of the oxo group or introducing additional substituents to the cyclohexane ring.

2-Oxocyclohexanecarbonitrile: The presence of the oxo group adjacent to the carbon bearing the nitrile group makes the alpha-proton highly acidic, facilitating enolate formation and subsequent reactions at this position.

3-Oxocyclohexanecarbonitrile: In this isomer, the ketone and nitrile groups are separated, leading to more distinct reactivity profiles for each functional group. The enolate chemistry would primarily occur at the 2 and 4-positions relative to the ketone. nih.gov

4-Oxocyclohexanecarbonitrile: This isomer, which is the core of the title compound, possesses a plane of symmetry when unsubstituted. The ketone and nitrile are at opposite ends of the ring, minimizing direct electronic interactions between them. cymitquimica.com

Table 3: Comparison of Oxocyclohexanecarbonitrile Isomers

| Compound | CAS Number | Key Structural Feature | Predicted Reactivity Highlight |

| 2-Oxocyclohexanecarbonitrile | 4513-77-3 | α-cyano ketone | Acidic α-proton, prone to enolization. nih.gov |

| 3-Oxocyclohexanecarbonitrile | 17983-30-1 | β-cyano ketone | Less direct electronic interaction between functional groups. nih.gov |

| 4-Oxocyclohexanecarbonitrile | 34916-10-4 | γ-cyano ketone | Symmetrical structure (unsubstituted), distinct reactivity at each functional group. cymitquimica.com |

The introduction of alkyl or other functional groups onto the cyclohexane ring can further modify the compound's properties. For instance, the synthesis of 2-alkyl-substituted chroman-4-ones demonstrates a strategy for adding alkyl groups to a six-membered ring containing a ketone. rsc.org While specific examples for 4-Oxo-1-(m-tolyl)cyclohexanecarbonitrile are not readily found in the literature, such modifications would be expected to influence the molecule's lipophilicity, conformation, and steric profile, thereby affecting its biological activity and physical properties.

Diversification Strategies through Nitrile and Ketone Derivatization

The nitrile and ketone functionalities of this compound are key handles for chemical diversification, allowing for a wide range of transformations to generate novel compounds.

The nitrile group , although generally considered to be relatively unreactive, can undergo various transformations. nih.gov It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions. These transformations open up avenues to a diverse set of derivatives with potentially different biological activities. For instance, the conversion to an amine would introduce a basic center, significantly altering the compound's physicochemical properties.

The ketone group is a highly versatile functional group that can undergo a plethora of reactions. It can be reduced to a secondary alcohol, converted to an oxime or hydrazone, or serve as a site for nucleophilic addition. Protection of the ketone as a ketal would allow for selective reactions at the nitrile group. Subsequent deprotection would then yield the modified ketone.

Table 4: Potential Derivatization Reactions

| Functional Group | Reaction Type | Potential Product |

| Nitrile | Hydrolysis | Carboxylic Acid / Amide |

| Nitrile | Reduction | Primary Amine |

| Ketone | Reduction | Secondary Alcohol |

| Ketone | Ketalization | Protected Ketone |

| Ketone | Wittig Reaction | Alkene |

This strategic derivatization allows for the systematic exploration of the chemical space around the this compound scaffold, a critical step in the journey of discovering new molecules with desired properties.

Ring Expansion and Contraction Strategies from the Cyclohexane Core

The six-membered cyclohexane ring of this compound is a suitable substrate for various ring expansion and contraction reactions, enabling access to seven-membered (cycloheptane) or five-membered (cyclopentane) ring systems. These transformations are valuable for creating novel carbocyclic cores that may exhibit unique conformational properties.

Key rearrangement reactions facilitate these structural changes. wikipedia.orgetsu.edu Ring expansion can often be achieved through reactions like the Tiffeneau–Demjanov rearrangement, which involves the treatment of an amino alcohol with nitrous acid to generate a carbocation that initiates a 1,2-alkyl shift, thereby expanding the ring. wikipedia.org To apply this to this compound, the ketone would first need to be converted to a vicinal amino alcohol.

Ring contraction is commonly accomplished via the Favorskii rearrangement of an α-halo ketone in the presence of a base. etsu.educhemistrysteps.com This reaction proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a ring-contracted carboxylic acid derivative. For this compound, this would first require selective halogenation at the C3 or C5 position. The reaction of cyclic epoxides with Lewis acids can also induce ring contraction through a carbocation intermediate and a subsequent 1,2-alkyl shift. chemistrysteps.com

Table 1: Ring Contraction and Expansion Methodologies

| Rearrangement Type | Starting Functional Group | Key Reagent(s) | Resulting Structure |

|---|---|---|---|

| Favorskii Rearrangement | α-Halo Ketone | Base (e.g., NaOH, NaOMe) | Ring-contracted ester or acid |

| Tiffeneau–Demjanov | Vicinal Amino Alcohol | Nitrous Acid (HNO₂) | Ring-expanded ketone |

This table presents generalized reaction types that could be applied to the cyclohexane core.

Heterocyclic Analogs Incorporating the 4-Oxo-Cyclohexanecarbonitrile Motif

The ketone and nitrile functionalities of this compound are key anchor points for the construction of a diverse range of heterocyclic systems. The carbonyl group can participate in condensation reactions, while the adjacent quaternary carbon and nitrile group can influence cyclization pathways and subsequent reactivity.

The ketone moiety of this compound makes it a suitable precursor for synthesizing quinoline (B57606) and dihydroquinoline derivatives through classic multicomponent reactions. iipseries.orgnih.gov These reactions typically build the pyridine (B92270) ring of the quinoline system onto a pre-existing aniline (B41778) derivative.

The Friedländer annulation , for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as our title compound. iipseries.org In this scenario, this compound would react with an o-aminoaryl ketone or aldehyde in the presence of an acid or base catalyst to form a fused quinoline system.

Similarly, the Pfitzinger reaction utilizes isatin (B1672199) and its derivatives, which react with a carbonyl compound and a base to yield quinoline-4-carboxylic acids. iipseries.orgresearchgate.net The reaction of this compound with isatin would generate a complex polycyclic quinoline derivative.

The synthesis of 1,4-dihydroquinolines can also be achieved. For example, a three-component reaction between an aniline, an aldehyde, and the cyclohexanone (B45756) derivative can lead to the formation of dihydroquinoline structures, often proceeding through a Knoevenagel condensation, followed by a Michael addition and an intramolecular cyclization. nih.govresearchgate.net

Table 2: Synthesis of Quinoline and Dihydroquinoline Derivatives

| Named Reaction | Reactant 1 | Reactant 2 | Product Type |

|---|---|---|---|

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone | This compound | Fused Quinoline |

| Pfitzinger Reaction | Isatin | This compound | Fused Quinoline-4-carboxylic acid |

This table illustrates established synthetic routes where this compound could serve as the ketone component.

The construction of thiazole (B1198619) and selenazole rings typically requires a 1,2-dicarbonyl or α-haloketone precursor to react with a sulfur or selenium source, respectively. globalresearchonline.netresearchgate.net Therefore, to utilize this compound in these syntheses, it must first be functionalized at the α-carbon (C3 or C5).

The most common route to thiazoles is the Hantzsch thiazole synthesis , which involves the reaction of an α-haloketone with a thioamide. farmaceut.org Following the α-halogenation of the cyclohexane ketone, the resulting compound could be reacted with thioamides (like thiourea) to produce a fused aminothiazole derivative. Several thiazole-containing drugs have been developed as anti-inflammatory and anticancer agents. farmaceut.orgnih.gov

For the synthesis of selenazoles, a similar strategy is employed where an α-haloketone is condensed with selenourea (B1239437) or a related selenoamide. researchgate.net The resulting fused selenazole would be a selenium analog of the corresponding thiazole derivative.

Table 3: Synthesis of Fused Thiazole and Selenazole Derivatives

| Heterocycle | Required Precursor from Title Compound | Coreactant | Synthetic Route |

|---|---|---|---|

| Thiazole | α-Halogenation (e.g., α-bromoketone) | Thioamide (e.g., Thiourea) | Hantzsch Synthesis |

This table outlines the necessary precursor modification and coreactants for synthesizing thiazole and selenazole analogs.

The synthesis of pyridine and pyrimidine (B1678525) heterocycles can be achieved using the this compound scaffold, often through multicomponent reactions that construct the heterocyclic ring.

Pyridine derivatives can be synthesized via routes like the Hantzsch pyridine synthesis , which classically involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonium (B1175870) salt. While the title compound is not a β-dicarbonyl, related multicomponent reactions can assemble polysubstituted pyridines from various precursors. nih.govnih.gov For example, a reaction of an enamine derived from the starting ketone with a 1,3-dicarbonyl compound and an ammonium source could yield a fused pyridine system.

Pyrimidine synthesis generally requires the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, guanidine, or urea (B33335). nih.govrsc.org To form a fused pyrimidine, the 4-oxo-cyclohexanone ring would need to be modified to incorporate a second carbonyl or a related functional group at the β-position (C2 or C6). For instance, formylation at the α-position could create a 1,3-dicarbonyl equivalent, which could then be cyclized with urea to form a fused pyrimidinone ring, a core structure found in many bioactive molecules. researchgate.netrsc.org

Table 4: Potential Routes to Fused Pyridine and Pyrimidine Rings

| Target Heterocycle | General Strategy | Required Precursor/Coreactants |

|---|---|---|

| Pyridine | Multicomponent Condensation | Enamine/Enolate, α,β-Unsaturated Carbonyl, Ammonia source |

This table summarizes general synthetic approaches for pyridine and pyrimidine ring formation.

The reactivity of the ketone in this compound allows for its transformation into a wide variety of other heterocyclic systems containing nitrogen, oxygen, or sulfur. nih.govnih.gov

Nitrogen-Containing Heterocycles: The ketone can be a precursor to fused pyrazoles or isoxazoles. Reaction with hydrazine (B178648) or its derivatives can yield a pyrazoline via condensation and subsequent cyclization, which can be oxidized to a fused pyrazole (B372694). Similarly, reaction with hydroxylamine (B1172632) hydrochloride yields an oxime, which can undergo further cyclization reactions to form fused isoxazole (B147169) or isoxazoline (B3343090) systems. heteroletters.orgrsc.org

Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles like furans or pyrans often involves intramolecular cyclization. pku.edu.cnorganic-chemistry.orgnih.gov For instance, the introduction of a hydroxyalkyl chain at the α-position of the ketone (via an aldol (B89426) reaction followed by reduction) could set the stage for an acid-catalyzed intramolecular cyclization to form a fused tetrahydrofuran (B95107) or tetrahydropyran (B127337) ring. pku.edu.cn